2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various substituents including methoxyphenyl, methylphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine include:
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Various pyrazole and pyrimidine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H23F3N4O2 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4O2/c1-18-10-12-19(13-11-18)24-17-27(29(30,31)32)34-28(33-24)36-26(21-7-5-9-23(15-21)38-3)16-25(35-36)20-6-4-8-22(14-20)37-2/h4-17H,1-3H3 |
InChI Key |
YMEOCFLCACBEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)OC)C5=CC(=CC=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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